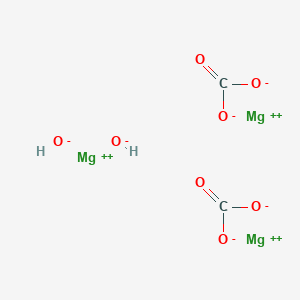
Kinsei
Vue d'ensemble
Description
“Kinsei” is a term that is associated with a specific compound, but based on the search results, it seems there might be some confusion or misinterpretation. The closest match found is “Ginsenoside Compound K,” a secondary ginsenoside derived from the major ginsenosides found in ginseng (Panax ginseng). Ginsenoside Compound K is known for its enhanced bioavailability and solubility compared to its parent ginsenosides, making it a compound of significant interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ginsenoside Compound K is primarily produced through biotransformation processes. The major ginsenosides, such as Rb1, Rb2, and Rc, undergo enzymatic hydrolysis to yield Compound K. This biotransformation can be achieved using specific microbial strains or enzymes that facilitate the hydrolysis of glycosidic bonds .
Industrial Production Methods
Industrial production of Ginsenoside Compound K involves the use of fermentation techniques. Ginseng extracts are subjected to fermentation using microorganisms like Lactobacillus or Aspergillus species. This process not only enhances the yield of Compound K but also improves its pharmacokinetic properties .
Analyse Des Réactions Chimiques
Types of Reactions
Ginsenoside Compound K undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone or aldehyde groups in the structure.
Substitution: Substitution reactions can occur at the glycosidic bonds, where different sugar moieties can be attached or removed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of Compound K with modified functional groups, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
Ginsenoside Compound K has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel ginsenoside derivatives with potential therapeutic benefits.
Biology: Studies have shown its role in modulating cellular pathways and gene expression.
Medicine: Compound K exhibits anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. .
Mécanisme D'action
Ginsenoside Compound K exerts its effects through various molecular targets and pathways:
AMP-activated protein kinase (AMPK): It activates AMPK, which plays a crucial role in regulating energy homeostasis.
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): It inhibits the NF-κB pathway, reducing inflammation.
Peroxisome proliferator-activated receptors (PPARs): It modulates PPARs, influencing lipid metabolism and glucose homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Uniqueness
Ginsenoside Compound K is unique due to its enhanced bioavailability and solubility compared to its parent ginsenosides. This makes it more effective in exerting its pharmacological effects. Additionally, its ability to modulate multiple molecular pathways simultaneously gives it a broader therapeutic potential .
Propriétés
IUPAC Name |
trimagnesium;dicarbonate;dihydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQWBPOEMYKKBY-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Mg3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-28-9 | |
| Record name | Magnesium carbonate hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B8016199.png)




![Sodium 1-[({1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}thio)methyl]cyclopropanecarboxylate](/img/structure/B8016236.png)



![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methyl-λ4-sulfanyl]butanoic acid](/img/structure/B8016264.png)

